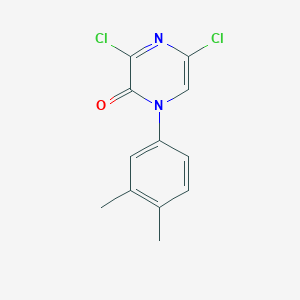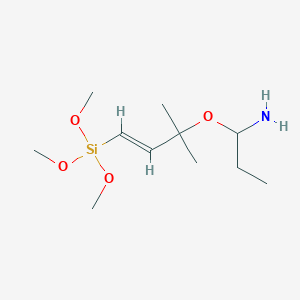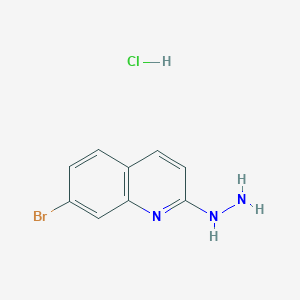
7-Bromo-2-hydrazinylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-hydrazinylquinoline hydrochloride is a chemical compound with the molecular formula C9H9BrClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-hydrazinylquinoline hydrochloride typically involves the bromination of 2-hydrazinylquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the quinoline ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydrazinyl group can undergo oxidation to form corresponding azo compounds or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include azo compounds.
Reduction Reactions: Products include amines.
Scientific Research Applications
7-Bromo-2-hydrazinylquinoline hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 7-Bromo-2-hydrazinylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom at the 7-position enhances the compound’s ability to interact with hydrophobic pockets in target molecules, thereby increasing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylquinoline: Lacks the bromine atom at the 7-position, resulting in different chemical reactivity and biological activity.
7-Bromoquinoline: Lacks the hydrazinyl group, leading to different applications and mechanisms of action.
7-Chloro-2-hydrazinylquinoline: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
7-Bromo-2-hydrazinylquinoline hydrochloride is unique due to the presence of both the bromine atom and the hydrazinyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9BrClN3 |
|---|---|
Molecular Weight |
274.54 g/mol |
IUPAC Name |
(7-bromoquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-3-1-6-2-4-9(13-11)12-8(6)5-7;/h1-5H,11H2,(H,12,13);1H |
InChI Key |
PIEHWRHDJVRKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)NN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


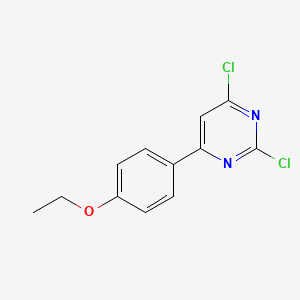
![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)
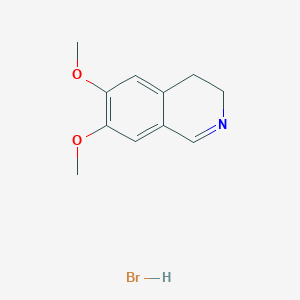


![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)
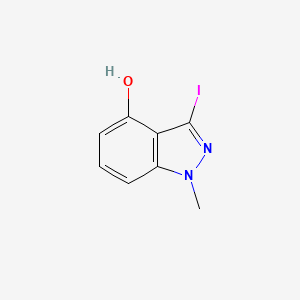
![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)
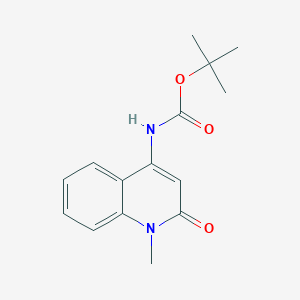

![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)
